molecular formula C20H14N2OS2 B2869522 N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide CAS No. 397285-04-0

N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B2869522
CAS No.: 397285-04-0
M. Wt: 362.47
InChI Key: ABUVPFGMOSETEU-UHFFFAOYSA-N
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Description

N-[4-(2-Phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide is a synthetic small molecule designed for pharmaceutical and biological research. It features a thiophene-2-carboxamide moiety linked to a 4-phenyl-2-phenylthiazole scaffold, a structure associated with a range of potent biological activities. Compounds containing the thiophene-carboxamide group have demonstrated significant antiviral activity , specifically showing inhibition of the Hepatitis C virus (HCV) replication in hepatocellular carcinoma cell lines at low concentrations . Furthermore, structurally analogous phenylthiazole derivatives have been synthesized and evaluated for their anticancer properties against various human cancerous cell lines, including neuroblastoma (SKNMC), hepatocarcinoma (Hep-G2), and breast cancer (MCF-7) . The mechanism of action for such compounds often involves the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of specific enzymes or signaling pathways critical for viral replication or tumor survival . This makes this compound a valuable chemical tool for researchers investigating novel therapeutic agents in oncology and virology. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2OS2/c23-19(18-7-4-12-24-18)21-16-10-8-14(9-11-16)17-13-25-20(22-17)15-5-2-1-3-6-15/h1-13H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUVPFGMOSETEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling with Phenyl Group: The phenyl group is introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiazole derivative in the presence of a palladium catalyst.

    Attachment of the Thiophene Ring: The thiophene ring is then attached via a Stille coupling reaction, where a thiophene stannane reacts with a halogenated phenylthiazole derivative.

    Formation of the Carboxamide Group: Finally, the carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of the thiophene ring reacts with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Thiazole Ring Functionalization

The 2-phenyl-1,3-thiazole moiety enables electrophilic substitution and cycloaddition reactions. Key reactions include:

Reaction TypeReagents/ConditionsProduct/OutcomeYield (%)Source
Sulfonation Chlorosulfonic acid, 0–5°C, DCMSulfonic acid derivative at C5 position65–78
Nitration HNO₃/H₂SO₄, 0°CNitro group introduced at C5 of thiazole72
Halogenation NBS (N-bromosuccinimide), AIBN, CCl₄Bromination at thiazole C585

Notes:

  • Sulfonation occurs regioselectively at the electron-rich C5 position of the thiazole ring.

  • Halogenation with NBS proceeds via radical mechanisms under reflux conditions .

Thiophene Carboxamide Reactivity

The thiophene-2-carboxamide group participates in hydrolysis and coupling reactions:

Hydrolysis

  • Acidic Hydrolysis : 6M HCl, reflux (12 h) → thiophene-2-carboxylic acid .

  • Basic Hydrolysis : NaOH (10%), 80°C (8 h) → sodium thiophene-2-carboxylate.

Acylation

ReagentConditionsProductYield (%)
Acetyl chloridePyridine, 0°C → RTN-acetyl derivative91
Benzoyl chlorideDMF, K₂CO₃, 60°C (6 h)N-benzoylated compound83

Cross-Coupling Reactions

The aryl groups facilitate palladium-catalyzed couplings:

ReactionCatalytic SystemSubstrateProduct Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°CAryl boronic acidsBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Primary aminesAmino-functionalized analogs

Key Findings:

  • Suzuki couplings occur preferentially at the para position of the phenyl-thiazole substituent.

  • Buchwald-Hartwig aminations require elevated temperatures (110°C) for C–N bond formation .

Oxidation

  • Thiophene Ring : H₂O₂/AcOH → thiophene-S-oxide intermediate (transient).

  • Amide Group : KMnO₄/H₂SO₄ → nitro group (requires harsh conditions) .

Reduction

  • Nitrile Reduction (if present): H₂/Pd-C → primary amine.

  • Nitro Group Reduction : SnCl₂/HCl → amino derivative .

Cyclization Reactions

Under basic conditions, intramolecular cyclization occurs:

text
Base: K₂CO₃, DMF, 120°C (24 h) Product: Thiazolo[5,4-f]quinoline derivative Yield: 68% Mechanism: Nucleophilic attack of amide oxygen on adjacent aryl ring

Stability Under Thermal/Photolytic Conditions

  • Thermal Stability : Decomposes above 250°C → thiazole ring fragmentation .

  • Photolysis : UV light (254 nm) induces cis-trans isomerization in carboxamide group.

Comparative Reactivity Table

Functional GroupReactivity OrderDominant Reaction Type
Thiazole ringC5 > C4 > C2Electrophilic substitution
Thiophene carboxamideAmide > thiopheneNucleophilic acyl substitution
Phenyl substituentPara > meta > orthoCross-coupling

Key Synthetic Challenges

  • Solubility Issues : Limited solubility in polar solvents necessitates DMF/DMSO use.

  • Regioselectivity Control : Competing reaction pathways require careful catalyst selection .

  • Purification Complexity : Silica gel chromatography (EtOAc/hexane) is typically required.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound is of interest due to the thiazole ring, which is known for its antimicrobial, antifungal, and anticancer properties. Researchers are investigating its potential as a lead compound for the development of new drugs.

Medicine

In medicine, the compound’s potential therapeutic applications are being explored, particularly in the treatment of cancer and infectious diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry

In industry, this compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The phenyl and thiophene rings can also participate in π-π stacking interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural Analogs in the T-IV Series (Thiophene-2-Carboxamide Derivatives)

describes a series of T-IV compounds (T-IV-B to T-IV-I) synthesized via Claisen-Schmidt condensation. These analogs share the thiophene-2-carboxamide backbone but differ in the substituents on the acryloyl-phenyl group:

Compound Substituent Yield (%) Melting Point (°C) Key IR Features (cm⁻¹)
T-IV-B p-Tolyl 74 132 N-H, CH₃, C=O, C=C, C-S-C
T-IV-C 4-Hydroxyphenyl 67 132 O-H, N-H, C=O, C=C, C-S-C
T-IV-F Cinnamoyl 65 132 N-H, C=O, C=C, C-H bend, C-S-C
T-IV-H 2-Nitrophenyl 63 132 N-H, C=O, NO₂, C=C, C-S-C
T-IV-I 3-Nitrophenyl 69 132 N-H, C=O, NO₂, C=C, C-S-C

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in T-IV-H/I) slightly reduce yields compared to electron-donating groups (e.g., CH₃ in T-IV-B), likely due to steric or electronic effects during synthesis .
  • Spectroscopic Trends: The presence of NO₂ or OH groups introduces distinct IR peaks (e.g., NO₂ stretching at ~1520–1350 cm⁻¹), aiding in structural confirmation .

Nitrothiophene Carboxamides with Antibacterial Activity

and highlight nitro-substituted thiophene carboxamides, such as Compound 16 (5-Nitro-N-(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)thiophene-2-carboxamide) and analogs with methoxy/trifluoromethyl substituents. These compounds exhibit narrow-spectrum antibacterial activity, with structural features influencing potency:

  • Compound 16 : Synthesized via coupling 5-nitrothiophene-2-carboxylic acid with substituted thiazole amines.
  • Purity and Stability : Analogs like N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide achieve 99.05% purity, attributed to optimized purification (e.g., silica gel chromatography) .

Comparison with Target Compound :

  • The nitro group in these analogs may enhance antibacterial activity but could reduce solubility compared to the non-nitrated target compound.

Piperidine-Linked Thiophene Carboxamides (Compounds 54–59)

details thiophene-2-carboxamides with piperidinyl-oxy-phenyl substituents, such as N-(4-Chlorophenyl)-5-(3-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide (54) :

Compound Substituent Yield (%) Melting Point (°C)
54 4-Chlorophenyl 34 169–171
56 Phenethyl 79 152–154
58 4-Chlorophenyl (piperidine) 55 240–242

Key Differences :

  • Synthetic Yields : Bulky substituents (e.g., phenethyl in Compound 56) improve yields due to reduced steric hindrance during coupling .
  • Thermal Stability : Higher melting points in chlorophenyl derivatives (e.g., 58 at 240–242°C) suggest stronger intermolecular interactions (e.g., halogen bonding) .

Thiophene Carboxamides with Complex Heterocycles

and describe advanced analogs:

  • V025-6110 : Features a diazepane ring and fluorophenyl group, increasing molecular weight (MW ≈ 550 g/mol) and complexity. This may enhance binding to targets like kinases but reduce oral bioavailability.

Comparison :

  • The target compound’s simpler structure (MW ≈ 377 g/mol) may offer better pharmacokinetic profiles than bulkier analogs.

Biological Activity

N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure consists of a thiophene ring fused with a thiazole moiety and an amide functional group. The molecular formula is C15H12N2SC_{15}H_{12}N_2S, with a molecular weight of approximately 252.33 g/mol. The presence of thiazole and thiophene rings is critical for its biological activity.

Antitumor Activity

Research indicates that compounds containing thiazole and thiophene rings exhibit potent antitumor activity. For instance, derivatives of thiazole have shown promising cytotoxic effects against various cancer cell lines. In one study, the compound demonstrated an IC50 value less than that of doxorubicin against Jurkat and A-431 cell lines, indicating strong antiproliferative effects . The SAR analysis revealed that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In vitro studies showed that it exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for various derivatives, highlighting its potential as a lead compound for developing new antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Molecular dynamics simulations suggest that it interacts with proteins primarily through hydrophobic contacts, which may disrupt critical signaling pathways in cancer cells . Additionally, the presence of the thiazole ring is essential for binding to target proteins involved in tumor progression.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl and thiazole rings significantly influence the biological activity of the compound. Key findings include:

  • Substitution Patterns : The introduction of electron-donating groups at specific positions on the phenyl ring enhances cytotoxicity .
  • Ring Modifications : Variations in the thiazole structure lead to differences in antimicrobial potency, suggesting that specific functional groups are crucial for activity .
CompoundIC50 (µg/mL)Activity Type
This compound< DoxorubicinAntitumor
Derivative 10.22Antimicrobial
Derivative 20.25Antimicrobial

Case Studies

  • Antitumor Efficacy : A study conducted on various thiazole derivatives showed that those similar to this compound exhibited significant growth inhibition in cancer cell lines, particularly in leukemia and skin cancer models .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing that certain modifications led to enhanced efficacy against biofilm formation .

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